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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

associated with the crystal structure analysis of D-Talose. Due to the limited availability of a

complete, publicly accessible crystal structure for D-Talose, this guide utilizes the detailed

crystallographic data of the closely related monosaccharide, 6-deoxy-α-L-talopyranose, as a

representative model. This analogue provides valuable insights into the experimental

procedures and structural parameters relevant to D-Talose. Where available, data for α-D-
Talose is also presented for comparison.

Introduction to D-Talose
D-Talose is an aldohexose, a type of monosaccharide that is an epimer of D-galactose at the

C2 position and an epimer of D-mannose at the C4 position.[1] While it is considered a rare

sugar and is not abundant in nature, its unique stereochemistry makes it a subject of interest in

glycobiology and as a potential component in the synthesis of novel therapeutic agents.[1][2]

Understanding its three-dimensional structure through X-ray crystallography is crucial for

elucidating its interactions with biological macromolecules and for the rational design of

carbohydrate-based drugs.

In its crystalline form, D-Talose, like other hexoses, exists in a cyclic pyranose form. The

anomeric carbon (C1) can adopt either an α or β configuration, leading to two distinct

diastereomers with different physical and chemical properties.
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Experimental Protocols
The following sections detail the experimental procedures for the crystallization, X-ray data

collection, and structure refinement of monosaccharides, based on the published methodology

for 6-deoxy-α-L-talopyranose. These protocols are directly applicable to the crystallographic

study of D-Talose.

Crystallization
The production of high-quality single crystals is a critical prerequisite for a successful X-ray

diffraction experiment. The following protocol outlines a typical procedure for the crystallization

of a talose derivative.

Materials:

High-purity D-Talose

Methanol

Small, clean glass vials or a crystallization plate

Microscope for crystal observation

Procedure:

Preparation of a Supersaturated Solution: Dissolve the D-Talose sample in a minimal

amount of a suitable solvent, such as methanol, at room temperature. Gentle warming may

be applied to facilitate dissolution, followed by slow cooling to achieve supersaturation.

Slow Evaporation: Cover the vial with a cap that is not airtight to allow for the slow

evaporation of the solvent. This gradually increases the concentration of the solute,

promoting the formation of well-ordered crystals.

Incubation: Place the crystallization vessel in a vibration-free environment at a constant, cool

temperature (e.g., 4°C).

Monitoring: Periodically monitor the vessel for the growth of single crystals of suitable size

and quality (typically 0.1-0.3 mm in each dimension) using a microscope.
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X-ray Diffraction Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the

arrangement of atoms within the crystal lattice.

Instrumentation and Conditions (based on 6-deoxy-α-L-talopyranose analysis):

Diffractometer: Nonius KappaCCD diffractometer

X-ray Source: Mo Kα radiation (λ = 0.71071 Å)

Temperature: 150 K

Data Collection Strategy: A series of frames are collected with varying crystal orientations to

ensure a complete dataset.

Procedure:

Crystal Mounting: A single, well-formed crystal is carefully mounted on a cryoloop.

Cryo-cooling: The crystal is flash-cooled in a stream of cold nitrogen gas to the data

collection temperature. This minimizes radiation damage during the experiment.

Data Collection: The crystal is exposed to the X-ray beam, and the diffraction pattern is

recorded on the detector. The crystal is rotated during data collection to capture reflections

from all crystallographic planes.

Data Processing: The raw diffraction images are processed to integrate the intensities of the

individual reflections and to apply corrections for various experimental factors. This step is

typically performed using software such as DENZO/SCALEPACK.

Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure, resulting in a

detailed three-dimensional model of the molecule.

Software:
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Structure Solution: SIR92

Structure Refinement: CRYSTALS

Procedure:

Structure Solution: The initial phases of the structure factors are determined using direct

methods, which leads to an initial electron density map.

Model Building: An initial atomic model is built into the electron density map.

Refinement: The atomic coordinates and displacement parameters of the model are refined

against the experimental diffraction data using least-squares methods. This iterative process

minimizes the difference between the observed and calculated structure factors. The quality

of the final model is assessed by the R-factor and other crystallographic statistics.

Data Presentation
The following tables summarize the crystallographic data for α-D-Talose (where available) and

the more detailed data for the analogue 6-deoxy-α-L-talopyranose.

Table 1: Crystallographic Data for α-D-Talose
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Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 4.98

b (Å) 11.32

c (Å) 13.44

α (°) 90

β (°) 90

γ (°) 90

Molecules per unit cell (Z) 4

Density (calculated) (g/cm³) 1.576

Data obtained from an early crystallographic study; modern, detailed structural data is not

readily available.

Table 2: Crystallographic Data and Refinement Statistics
for 6-deoxy-α-L-talopyranose
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Parameter Value

Chemical Formula C₆H₁₂O₅

Formula Weight 164.16

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 6.4939 (3)

b (Å) 7.4874 (4)

c (Å) 14.8382 (8)

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) 721.47 (6)

Z 4

Temperature (K) 150

Wavelength (Å) 0.71071

Reflections collected 4390

Independent reflections 968

R(int) 0.037

Final R indices [I>2σ(I)] R1 = 0.029, wR2 = 0.072

Table 3: Selected Bond Lengths for 6-deoxy-α-L-
talopyranose
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Bond Length (Å)

O1 - C2 1.4250 (19)

C1 - O5 1.434 (2)

C1 - C2 1.524 (2)

C2 - C3 1.523 (2)

C3 - C4 1.521 (2)

C4 - O4 1.428 (2)

C4 - C5 1.528 (2)

C5 - O5 1.438 (2)

C5 - C6 1.512 (2)

Table 4: Selected Bond Angles for 6-deoxy-α-L-
talopyranose
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Angle Value (°)

O5 - C1 - C2 110.89 (13)

O1 - C1 - O5 111.97 (14)

O1 - C1 - C2 109.84 (14)

O2 - C2 - C1 110.19 (13)

O2 - C2 - C3 110.74 (14)

C1 - C2 - C3 110.42 (14)

O3 - C3 - C2 110.82 (14)

O3 - C3 - C4 109.80 (14)

C2 - C3 - C4 111.45 (14)

O4 - C4 - C3 109.50 (13)

O4 - C4 - C5 109.73 (14)

C3 - C4 - C5 111.21 (14)

O5 - C5 - C4 109.28 (14)

O5 - C5 - C6 105.88 (14)

C4 - C5 - C6 114.28 (15)

C1 - O5 - C5 112.58 (13)

Mandatory Visualizations
Workflow for D-Talose Crystal Structure Analysis
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Workflow of D-Talose Crystal Structure Analysis
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Caption: A flowchart illustrating the major steps involved in the determination of the crystal

structure of D-Talose.

Molecular Structure and Atom Numbering of α-D-
talopyranose
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Caption: A diagram showing the atom numbering scheme for the α-D-talopyranose ring

structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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